

A Head-to-Head Comparison of Iomeprol and Iohexol Synthesis Intermediates

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Compound of Interest

Compound Name: *Iomeprol intermediate-1*

Cat. No.: *B125727*

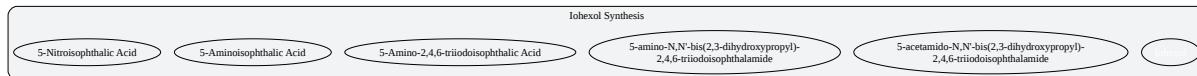
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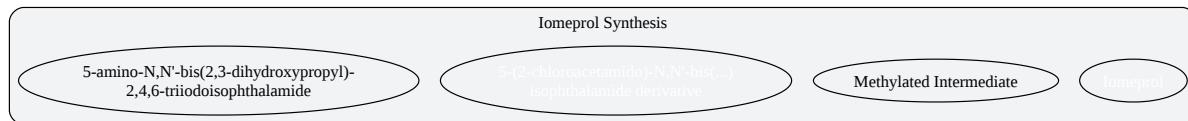
For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-ionic X-ray contrast agents, Iomeprol and Iohexol stand out for their widespread clinical use. The efficiency and purity of their synthesis are paramount for ensuring patient safety and cost-effective manufacturing. A critical aspect of their production lies in the synthesis of their key chemical intermediates. This guide provides an objective, data-driven comparison of the synthesis pathways and intermediates of Iomeprol and Iohexol, offering valuable insights for researchers and professionals in drug development and manufacturing.

Core Synthesis Pathways: A Shared Foundation

The synthesis of both Iomeprol and Iohexol originates from a common precursor, 5-nitroisophthalic acid. Through a series of reactions including reduction, iodination, and amidation, a crucial common intermediate is formed: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. From this shared intermediate, the synthetic routes diverge to yield the final active pharmaceutical ingredients.



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Head-to-Head Comparison of Key Intermediates

The primary divergence in the synthesis of Iomeprol and Iohexol occurs after the formation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. For Iohexol, the next key intermediate is 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. In one prominent synthetic route for Iomeprol, the common intermediate undergoes chloroacetylation and subsequent methylation.

Intermediate	Synthesis Step	Key Reagents	Reported Yield	Reported Purity (HPLC)	Reference
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide	Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide	Iodine chloride, Sodium hydroxide	-	~99%	[1]
5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol Intermediate)	Acetylation of the amino intermediate	Acetic anhydride, p-TsOH	98.9%	99.5%	[2]
5-[N-methyl-2-chloracetyl amido]-2,4,6-triiodo-m-phthaloyl chloride (Iomeprol Intermediate precursor)	Chloroacetylation of 5-methylamino-2,4,6-triiodo-m-phthaloyl chloride	Chloroacetyl chloride, N,N-dimethylacetamide	94%	-	[3]
Iohexol (Final Product)	N-alkylation of 5-acetamido intermediate	3-chloro-1,2-propanediol, Sodium methoxide	86%	99.41%	[4]
Iomeprol (Final Product)	Hydroxylation of methylated intermediate	Sodium acetate	66% (molar)	99.1%	[5]

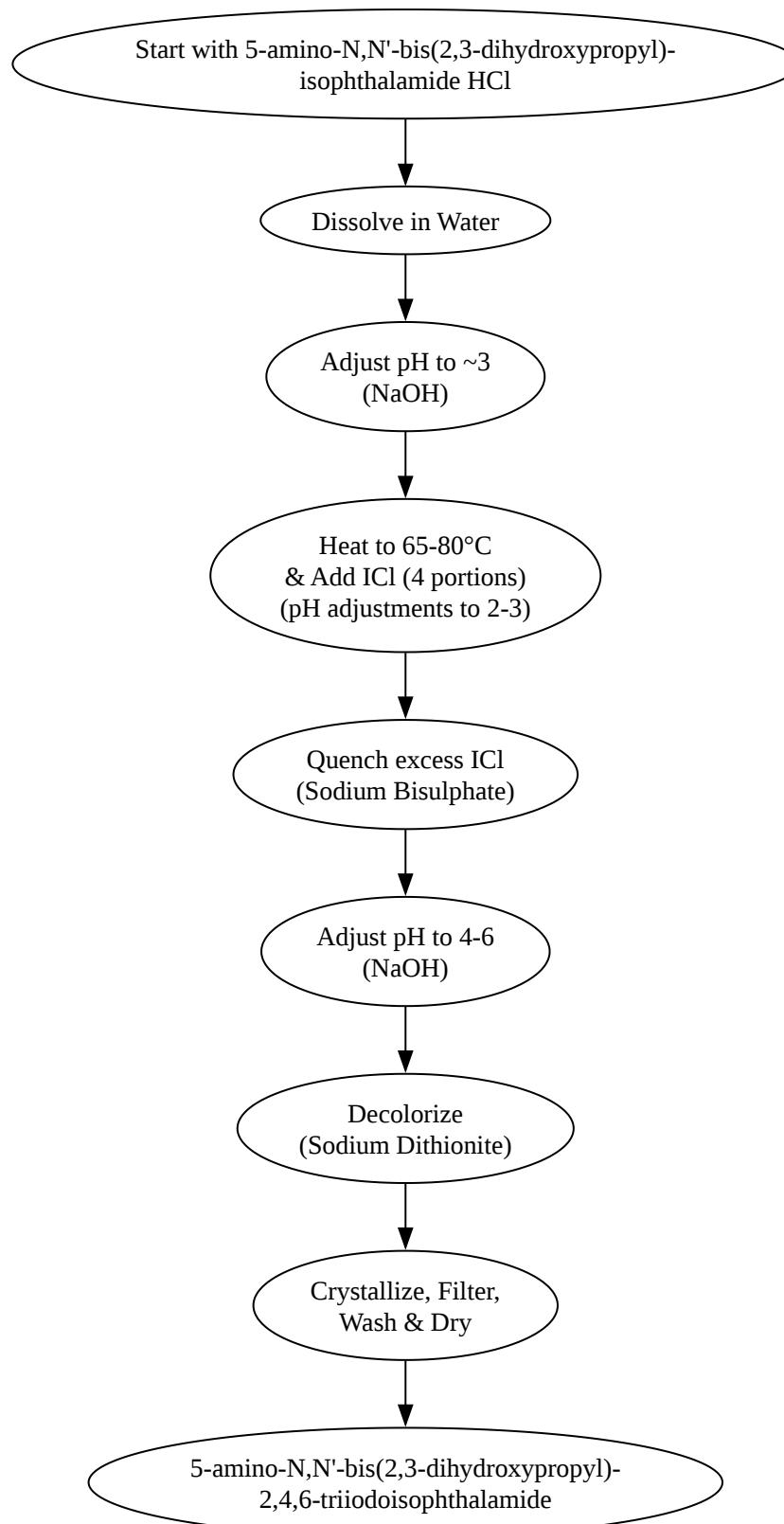
Experimental Protocols for Key Intermediate Synthesis

Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

This common intermediate is synthesized through the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride.

Procedure:

- Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (2.07 kmole) in water (2430 L) at ambient temperature.[6]
- Adjust the pH to approximately 3 with a 50% w/w aqueous sodium hydroxide solution.[6]
- Heat the solution to 65-80°C and add iodine chloride (6.37 kmole) in four portions. Before each addition of iodine chloride, adjust the pH to 2-3 with aqueous sodium hydroxide.[6]
- After the addition is complete, quench any excess iodine chloride with sodium bisulphite (0.08-0.10 kmole).[6]
- Adjust the pH to 4-6 with aqueous sodium hydroxide.[6]
- For decolorization, sodium dithionite (0.06 kmole) can be added.[6]
- The product can be crystallized, filtered, washed, and dried. The resulting HPLC purity is approximately 99%. [1]

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Synthesis of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol Intermediate)

This key intermediate for Iohexol is prepared by the acetylation of the common amino intermediate.

Procedure:

- In a 3000L glass-lined reactor, charge 800kg of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[2]
- Slowly add a mixture of 450kg acetic acid and 1350kg acetic anhydride containing 6L of concentrated sulfuric acid at a temperature of 50 to 60°C.[2]
- Control the temperature at 70 to 80°C and react for 3 to 6 hours.[2]
- After cooling to 40-50°C, recover the acetic anhydride under reduced pressure.[2]
- Add 600kg of methanol at 75°C to dissolve the residue.[2]
- Transfer to a hydrolysis vessel and add 1400L of water.[2]
- Add approximately 500kg of 50% sodium hydroxide solution dropwise at 45-55°C and complete the reaction over 8 hours.[2]
- Adjust the pH to 5-7 with hydrochloric acid and cool to 10-20°C for 3-6 hours to induce crystallization.[2]
- Filter and dry the product under reduced pressure to obtain the intermediate with a reported yield of 98.9% and a purity of 99.496%. [2]

Discussion and Comparison of Synthetic Routes

The choice of synthetic route for Iomeprol and Iohexol has significant implications for the overall efficiency, cost, and environmental impact of the manufacturing process.

For Iohexol, the acetylation of the common intermediate is a high-yielding step, with literature reporting yields of up to 98.9%.^[2] The subsequent N-alkylation to form the final product also proceeds with good yield. The purification of Iohexol and its intermediates often involves recrystallization from various solvents like butanol or ethanol to achieve high purity.^{[4][7]}

For Iomeprol, some synthetic methods have been developed to avoid the use of harsh reagents like thionyl chloride and acetoxy acetyl chloride.^[5] One described route involves chloroacetylation followed by methylation and hydrolysis. While the reported molar yield for the final hydroxylation step is 66%, the process is highlighted for its mild reaction conditions and process stability.^[5] A key advantage mentioned for certain Iomeprol synthesis routes is the use of a starting material that is a common intermediate for other contrast agents like Iohexol and Ioversol, which can reduce the need for separate dedicated manufacturing facilities.^[5]

Conclusion

Both Iomeprol and Iohexol synthesis pathways are well-established, with a common starting point that branches into distinct routes for their key intermediates. The synthesis of the Iohexol intermediate, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is characterized by high yields. The synthetic strategies for Iomeprol intermediates focus on process stability and the use of less hazardous reagents. The selection of a particular synthetic route will depend on a variety of factors including desired purity, yield, cost of raw materials, and environmental considerations. The data and protocols presented in this guide provide a foundation for an informed comparison and optimization of the synthesis of these vital diagnostic agents.

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